5-(4-isothiocyanatophenyl)-3H-1,3,4-oxadiazole-2-thione
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Overview
Description
5-(4-Isothiocyanatophenyl)-3H-1,3,4-oxadiazole-2-thione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features an isothiocyanate group attached to a phenyl ring, which is further connected to an oxadiazole ring with a thione group. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-isothiocyanatophenyl)-3H-1,3,4-oxadiazole-2-thione typically involves the reaction of 4-isothiocyanatobenzoic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Isothiocyanatophenyl)-3H-1,3,4-oxadiazole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The isothiocyanate group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
5-(4-Isothiocyanatophenyl)-3H-1,3,4-oxadiazole-2-thione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-isothiocyanatophenyl)-3H-1,3,4-oxadiazole-2-thione involves its interaction with biological molecules. The isothiocyanate group can react with nucleophiles, such as amino acids in proteins, leading to the modification of protein function. This can result in the inhibition of enzymes or the disruption of cellular processes. The oxadiazole ring may also contribute to the compound’s biological activity by interacting with specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Isothiocyanatophenyl 4-(trans-4-alkylcyclohexyl) benzoates: These compounds share the isothiocyanate group but differ in their overall structure and properties.
Phenyl isothiocyanate derivatives: These compounds have similar reactivity due to the isothiocyanate group but differ in their applications and biological activity.
Uniqueness
5-(4-Isothiocyanatophenyl)-3H-1,3,4-oxadiazole-2-thione is unique due to the presence of both the oxadiazole and thione groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
5-(4-isothiocyanatophenyl)-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3OS2/c14-5-10-7-3-1-6(2-4-7)8-11-12-9(15)13-8/h1-4H,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGZBLOXMSJIRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)O2)N=C=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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